1-Benzyl-3-pyrroline
Overview
Description
Synthesis Analysis
The synthesis of pyrrole derivatives, including compounds similar to 1-Benzyl-3-pyrroline, involves multi-component reactions that allow for the introduction of various substituents into the pyrrole ring. For instance, the synthesis of a new penta-substituted pyrrole derivative was achieved in a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite. This method showcases the versatility and efficiency of synthesizing complex pyrrole structures, which could be applicable to the synthesis of 1-Benzyl-3-pyrroline derivatives (Louroubi et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be elucidated using various spectroscopic techniques such as NMR, FT-IR, and X-ray diffraction. Computational studies using methods like density functional theory (DFT) provide insights into the spectral and geometrical data of these compounds. For instance, studies on a pyrrole derivative achieved over 99% correlation between experimental and predicted spectroscopic data, highlighting the compound's structural characteristics (Louroubi et al., 2019).
Chemical Reactions and Properties
Pyrrole derivatives participate in various chemical reactions due to their reactive nitrogen atom and the possibility of functionalization at multiple positions on the ring. For example, the synthesis of polysubstituted pyrroles from benzylamines and ynones under metal-free conditions demonstrates the regioselectivity and efficiency of forming pyrrole structures through Michael addition reaction and intramolecular condensation (Shen, Cheng, & Cui, 2013).
Scientific Research Applications
Anticancer Potential
1-Benzyl-3-pyrroline derivatives demonstrate significant potential in anticancer research. For instance, a study by Olszewska et al. (2020) revealed that certain fluorinated pyrrole derivatives containing a trifluoromethyl and N-benzyl group showed effective anticancer activity in human lung and breast cancer cells. These compounds induced apoptosis and inhibited cancer cell migration, highlighting their promise as anticancer agents (Olszewska et al., 2020).
Anti-Inflammatory Effects
The anti-inflammatory effects of pyrrole derivatives, including those related to 1-Benzyl-3-pyrroline, have been noted in various studies. For example, Kotlyar et al. (2021) investigated pyrrole derivatives' effect on inflammation in rats with chronic ulcerative colitis. The study indicated that these derivatives contributed to reducing inflammation and restoring the normal structure of the mucous membrane, suggesting their effectiveness as anti-inflammatory agents (Kotlyar et al., 2021).
Insecticidal Properties
Research by Boukouvala et al. (2016) explored the insecticidal effect of novel pyrrole derivatives against major stored product insect species. The study found that these compounds, including those related to 1-Benzyl-3-pyrroline, showed a significant insecticidal effect, particularly against the confused flour beetle and the Mediterranean flour moth. This indicates the potential use of these derivatives as stored-grain protectants (Boukouvala et al., 2016).
Neuroleptic Activity
The neuroleptic activity of compounds related to 1-Benzyl-3-pyrroline has been a subject of research as well. Iwanami et al. (1981) synthesized benzamides of N,N-disubstituted ethylenediamines, including 1-Benzyl-3-pyrroline derivatives, and found that these compounds exhibited inhibitory effects on apomorphine-induced stereotyped behavior in rats. This suggests their potential use as neuroleptics (Iwanami et al., 1981).
Herbicidal Activity
The herbicidal activity of 1-Benzyl-3-pyrroline derivatives has also been investigated. Ikeguchi et al. (2010) synthesized 3-pyrrolin-2-one compounds and evaluated their herbicidal activities. They found that certain derivatives exhibited high activity against various plant species, indicating their potential as herbicides (Ikeguchi et al., 2010).
Safety And Hazards
1-Benzyl-3-pyrroline is considered hazardous. It is a combustible liquid that causes severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
1-benzyl-2,5-dihydropyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-7H,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFHKHHUKGZIGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340093 | |
Record name | 1-Benzyl-3-pyrroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49678779 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Benzyl-3-pyrroline | |
CAS RN |
6913-92-4 | |
Record name | 1-Benzyl-3-pyrroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzyl-2,5-dihydropyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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